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Compound of Interest

Compound Name: 2-Chloropyrimidine-5-carbonitrile

Cat. No.: B154651

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloropyrimidine-5-carbonitrile (CAS No: 1753-50-0), a key intermediate in pharmaceutical
and materials science research. This document is intended for researchers, scientists, and
drug development professionals, offering detailed predicted spectroscopic data (NMR, IR, MS)
and the experimental protocols for their acquisition.

Compound Overview

2-Chloropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula
CsH2CINs and a molecular weight of 139.54 g/mol .[1] Its structure, featuring a pyrimidine ring
substituted with a chloro group and a nitrile group, makes it a versatile building block in organic
synthesis. Accurate spectroscopic characterization is crucial for its identification and quality
control.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data are predicted
based on the analysis of structurally similar compounds and established spectroscopic
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b154651?utm_src=pdf-interest
https://www.benchchem.com/product/b154651?utm_src=pdf-body
https://www.benchchem.com/product/b154651?utm_src=pdf-body
https://www.benchchem.com/product/b154651?utm_src=pdf-body
https://www.abovchem.com/PNOAC182573.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted chemical shifts for 2-Chloropyrimidine-5-carbonitrile are presented

below.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8) ppm Multiplicity Assighment

~9.1 Singlet H-4, H-6

Note: The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent and are
expected to appear as a single, sharp signal downfield due to the electron-withdrawing effects
of the nitrogen atoms, the chloro group, and the nitrile group.

Table 2: Predicted 3C NMR Data (125 MHz, CDCIs)

Chemical Shift (6) ppm Assignment
~162 C-2

~158 C-4,C-6
~115 C-5

~114 -C=N

Note: The carbon atoms in the pyrimidine ring are significantly deshielded. The carbon bearing
the chloro group (C-2) is expected at a characteristic chemical shift. The nitrile carbon appears
in the typical region for cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted
characteristic absorption bands for 2-Chloropyrimidine-5-carbonitrile are summarized in the
following table.

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2230 Strong C=N stretch (nitrile)
~1600-1550 Medium-Strong C=N and C=C ring stretching
~1400-1300 Medium In-ring skeletal vibrations
~850-750 Strong C-Cl stretch

Note: The most prominent peaks are expected to be the strong absorption from the nitrile group
and the bands corresponding to the pyrimidine ring and the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. For 2-Chloropyrimidine-5-carbonitrile, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z Relative Intensity Assignment

[M]* (Molecular ion peak, ~3:1

139/141 High
ratio due to 3>Cl/3’Cl isotopes)
112/114 Medium [M - HCNJ*
104 Medium [M-CII*
77 Medium [CaH2N2]*

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with
an approximate 3:1 intensity ratio. The fragmentation pattern is predicted to involve the loss of
small, stable molecules like HCN and the chlorine radical.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloropyrimidine-5-carbonitrile
in 0.5-0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
o Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.
o Set the spectral width to 0-200 ppm.
o Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
o Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

o Data Processing: Process the raw data using appropriate software by applying Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2
mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the
mixture to a fine powder and press it into a transparent disk using a hydraulic press.
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Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid
sample directly on the ATR crystal.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

[e]

Place the sample in the spectrometer and record the sample spectrum.

o

Scan the mid-infrared range from 4000 to 400 cm™1.

[¢]

Co-add at least 16 scans to improve the signal-to-noise ratio.

o Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

e Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
« lonization and Analysis:

o Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and
fragmentation.

o Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detect the ions and record their mass-to-charge ratio (m/z).

o Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.
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Workflow Visualization

The logical flow for the spectroscopic analysis of 2-Chloropyrimidine-5-carbonitrile is
depicted in the following diagram.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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